molecular formula C7H9F2I B2883616 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503209-23-0

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2883616
CAS No.: 2503209-23-0
M. Wt: 258.05
InChI Key: OPRMJTYJHVYHRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BCPs has been a topic of interest in recent years. A versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .


Molecular Structure Analysis

BCPs have a unique structure that has fascinated organic and theoretical chemists due to its intriguing reactivity . The classical Lewis representation of BCPs places an inter-bridgehead C–C bond along its central axis .


Chemical Reactions Analysis

BCPs have a broad reactivity profile that derives from σ–π-delocalization of electron density . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition, while reactions with cations involve charge transfer that relieves repulsion inside the cage .


Physical and Chemical Properties Analysis

BCPs have been studied for their physico-chemical properties . After more than 20 years of trials, a practical scalable approach to fluoro-BCPs has been developed .

Future Directions

The future of BCPs in medicinal chemistry and materials research looks promising. The development of a number of methods to access BCPs in a single step from [1.1.1]propellane via radical and anionic intermediates has stimulated interest . The exploration of new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis is a potential future direction .

Mechanism of Action

Target of Action

The primary targets of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs), a class of compounds to which this molecule belongs, are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The mode of action of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a cascade multicomponent reaction to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates added to [1.1.1]propellane to form BCP radicals were then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The specific biochemical pathways affected by 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may interact with biochemical pathways involving sulfonyl radicals and α-trifluoromethyl alkenes .

Pharmacokinetics

The ADME properties of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11Bicyclo[111]pentanes (BCPs) are known to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion properties.

Result of Action

The specific molecular and cellular effects of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may result in the formation of these bicyclic structures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis process of the compound involves visible light-induced reactions , suggesting that light conditions may play a role in its action.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRMJTYJHVYHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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